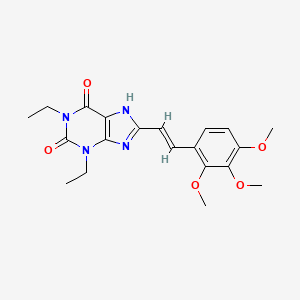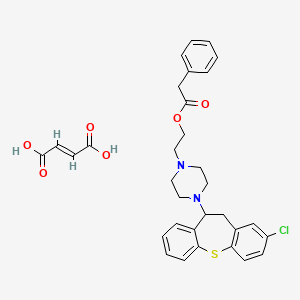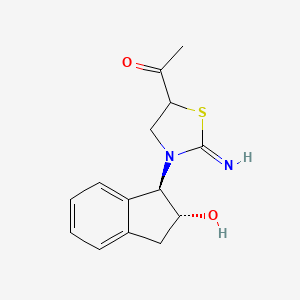
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine: is a compound that has garnered interest due to its potential pharmacological activities. It is structurally related to tetramisole, a known antiparasitic and antidepressant agent. This compound has shown marked antidepressant activity, making it a promising candidate for further research in the field of mental health .
Preparation Methods
The synthesis of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves several steps. The primary synthetic route includes the reaction of 2-hydroxyindane-1-ylamine with thiazolidine-3-acetic acid under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of thiazolidine derivatives.
Biology: The compound’s biological activity, particularly its antidepressant properties, makes it a subject of interest in neuropharmacology.
Mechanism of Action
The mechanism of action of trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound’s molecular targets include serotonin and norepinephrine transporters, which it inhibits, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
trans-2-(N-(2-Hydroxyindane-1-yl)imino)-3-acetylthiazolidine is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:
Tetramisole: Known for its antiparasitic and antidepressant activities.
Imipramine: A traditional antidepressant used for comparison in studies.
Other thiazolidine derivatives: These compounds share structural similarities but may differ in their biological activities and applications.
This compound’s unique structure and promising pharmacological activities make it a valuable subject for further research and development in various scientific fields.
Properties
CAS No. |
141034-18-6 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-[3-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2O2S/c1-8(17)12-7-16(14(15)19-12)13-10-5-3-2-4-9(10)6-11(13)18/h2-5,11-13,15,18H,6-7H2,1H3/t11-,12?,13-/m1/s1 |
InChI Key |
FSMGDQBVGQNYIV-LKOMHFJYSA-N |
Isomeric SMILES |
CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CC3=CC=CC=C23)O |
Canonical SMILES |
CC(=O)C1CN(C(=N)S1)C2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




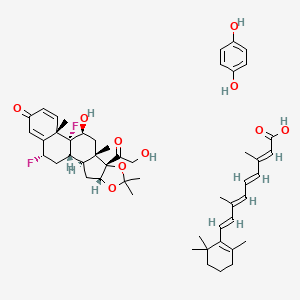
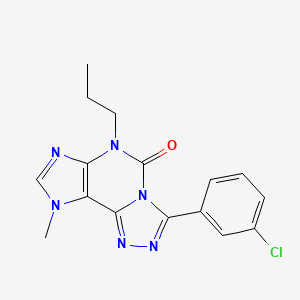

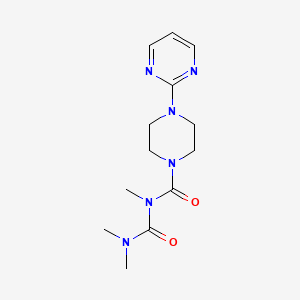



![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
